

Clofilium tosylate potassium channel blockade mechanism

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Compound Focus: Clofilium Tosylate

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Mechanism of Action and Key Findings

The table below summarizes the core molecular mechanisms and key experimental findings related to **clofilium tosylate**.

Aspect	Key Finding	Experimental System	Citation
Primary Blocking Mechanism	"Activation trap"; block accelerated at depolarized potentials; recovery promoted by external K ⁺ [1].	Human Kv1.5 channels in CHO cells (excised patches) [1].	[1]
Structural Binding Site	Pore region; all four channel subunits contribute to the internal blocker binding site [2].	Cloned Shaker-B K ⁺ channel in <i>Xenopus</i> oocytes [2].	[2]
Effect on Gating Currents	Depresses ON/OFF gating currents (Q _{ON} , Q _{OFF}) of delayed rectifier K ⁺ channels [3].	Guinea-pig ventricular heart cells (whole-cell patch-clamp) [3].	[3]
Inhibition of Other Channels	Potently inhibits Slack (Slo2.2) channels more effectively than Slick (Slo2.1) channels [4].	Slick and Slack channels expressed in <i>Xenopus laevis</i> oocytes [4].	[4]

Aspect	Key Finding	Experimental System	Citation
Apoptosis Induction	Induces Bcl-2-insensitive apoptosis via caspase-3 activation in HL-60 leukemia cells [5].	Human promyelocytic leukemia (HL-60) cell line [5].	[5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the key methodologies from the cited studies are outlined below.

Electrophysiology on Kv1.5 Channels (Excised Patch Clamp) [1]

- **Channel Expression:** Chinese hamster ovary (CHO) cells stably transfected with the human *Kv1.5* (hPCN1) delayed rectifier K⁺ channel gene.
- **Electrophysiology:** Both outside-out and inside-out excised membrane patches were used.
- **Drug Application:** Clofilium was applied via the bath solution.
- **Key Measurements:**
 - **Current Inhibition:** Analyzed steady-state inhibition at different clofilium concentrations to determine half-inhibition concentration (IC₅₀).
 - **Kinetics:** Monitored the drug's effect on apparent inactivation time course, activation, and deactivation.
 - **Voltage & Ion Dependence:** Assessed rates of block onset and recovery at different membrane potentials and with elevated extracellular K⁺.

Gating Current Measurements in Cardiac Cells [3]

- **Cells:** Freshly isolated guinea-pig ventricular heart cells.
- **Solutions:** All ionic currents (Na⁺, Ca²⁺, K⁺) were blocked using a solution containing TEA-Cl, CdCl₂, GdCl₃, and Tetrodotoxin (TTX).
- **Electrophysiology:** Whole-cell patch-clamp technique with careful series resistance compensation for fast voltage control.
- **Protocols:** Intramembrane charge movements (ICM/gating currents) were elicited by depolarizing pulses from a holding potential of -110 mV, both with and without inactivating prepulses.

- **Drug Testing:** The effects of clofilium and d-sotalol on the charge movements (Q_{ON} and Q_{OFF}) were analyzed.

Two-Electrode Voltage Clamp on Slack/Slick Channels [4]

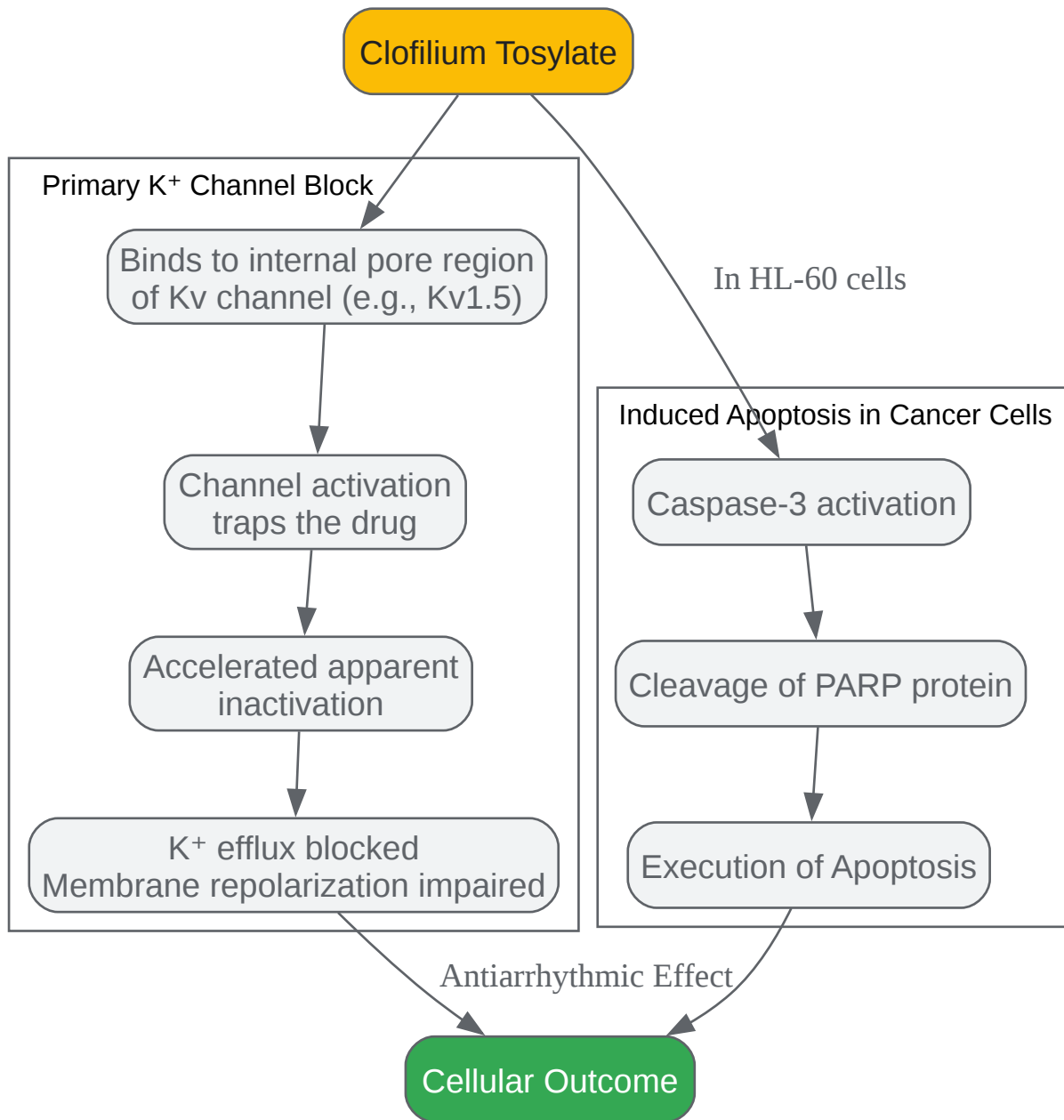
- **Channel Expression:** *Xenopus laevis* oocytes injected with human Slick (Slo2.1) or rat Slack (Slo2.2) mRNA.
- **Electrophysiology:** Two-electrode voltage clamp technique.
- **Current Measurement:** Currents were measured using stepwise or pulse protocols before and after drug application.
- **Screening:** A wide range of potassium channel blockers were screened, and a dose-response relationship for clofilium was established.

Apoptosis Assay in HL-60 Cells [5]

- **Cell Culture:** Human promyelocytic leukemia (HL-60) cells were maintained in RPMI 1640 medium with fetal bovine serum.
- **Treatment:** Cells were treated with varying concentrations of **clofilium tosylate**.
- **Viability Assay:** Cell viability was assessed using the MTT assay.
- **Apoptosis Detection:**
 - **Nuclear Morphology:** Visualized by DAPI staining.
 - **Western Blot:** Analyzed protein expression of Bcl-2, Bax, and caspase-3 activation with PARP cleavage.

Visualizing the Core Mechanism and Apoptotic Pathway

The "activation trap" mechanism of clofilium and its downstream apoptotic effects can be visualized through the following pathways.



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Clofilium's channel blockade and apoptotic induction pathways.

A summary of the primary experimental models and key measurements used to study clofilium.

Research Implications

The multifaceted actions of clofilium make it a valuable tool for basic research and a potential lead compound for therapeutics. Its ability to inhibit a range of potassium channels, including the neuronal Slack and Slick channels, suggests potential for repurposing in neurological conditions [4]. Furthermore, its capacity to induce apoptosis in cancer cells independent of Bcl-2 highlights a promising mechanism for overcoming drug resistance in oncology [5].

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